An In-Depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Core Component of Advanced Antibody-Drug Conjugates
An In-Depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Core Component of Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the chemical structure, properties, and mechanism of action of this advanced ADC payload. Furthermore, it provides representative experimental protocols for its synthesis, conjugation to antibodies, and in vitro evaluation.
Core Components and Chemical Structure
The endo-BCN-PEG4-Val-Cit-PAB-MMAE is a sophisticated, multi-functional molecule designed for targeted drug delivery. Its structure is modular, with each component playing a crucial role in the overall function of the resulting ADC.
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endo-BCN (endo-Bicyclonon-7-yne): This strained alkyne moiety is the reactive handle for conjugation to an antibody. It participates in a highly efficient and bioorthogonal copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-modified antibody. This allows for precise, site-specific conjugation without the need for a cytotoxic copper catalyst.[1]
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PEG4 (Tetraethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer enhances the solubility and reduces aggregation of the drug-linker and the final ADC construct in aqueous media.[2]
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Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][4] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[3][4]
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PAB (p-Aminobenzyloxycarbonyl): This self-immolative spacer connects the Val-Cit linker to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug.
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MMAE (Monomethyl Auristatin E): MMAE is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as an ADC payload.
Below is a diagram illustrating the logical relationship of these components.
Caption: Logical structure of an ADC utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker.
Chemical Properties
A summary of the key chemical properties of endo-BCN-PEG4-Val-Cit-PAB-MMAE is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C80H127N11O19 | [2] |
| Molecular Weight | 1547.0 g/mol | [2] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage | -20°C | [2] |
| Purity | Typically >98% | [2] |
Mechanism of Action
The mechanism of action of an ADC utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker is a multi-step process designed for targeted cytotoxicity:
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Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
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Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and the presence of proteases, specifically cathepsin B, lead to the cleavage of the Val-Cit linker.
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Payload Release: Following the cleavage of the Val-Cit bond, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.
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Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and the induction of apoptosis, ultimately resulting in cancer cell death.
The following diagram illustrates the mechanism of action of an ADC with a cleavable linker.
Caption: Mechanism of action from cell surface binding to apoptosis induction.
The downstream signaling cascade initiated by microtubule disruption leading to apoptosis is complex, involving the activation of stress kinases and the Bcl-2 family of proteins, culminating in caspase activation.
Caption: Downstream signaling cascade of MMAE-induced apoptosis.
Quantitative Data
While specific in vitro cytotoxicity and in vivo pharmacokinetic data for an ADC constructed with the precise endo-BCN-PEG4-Val-Cit-PAB-MMAE linker is not extensively available in the public domain, data from ADCs utilizing the highly similar Val-Cit-MMAE payload system can provide valuable insights.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The IC50 values for MMAE-based ADCs are typically in the nanomolar to picomolar range, depending on the target antigen expression levels of the cancer cell line.
Representative IC50 Values for MMAE and a HER2-Targeted ADC
| Cell Line | Target Expression | Compound | IC50 (nM) | Reference |
| SK-BR-3 | HER2-positive | MMAE | ~1 | [5] |
| SK-BR-3 | HER2-positive | Anti-HER2-vc-MMAE ADC | ~0.13 | [5] |
| MDA-MB-231 | HER2-negative | MMAE | ~1 | [5] |
| MDA-MB-231 | HER2-negative | Anti-HER2-vc-MMAE ADC | >100 | [5] |
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is crucial for determining its dosing regimen and therapeutic window. Key PK parameters include clearance (CL), volume of distribution (Vd), and half-life (t1/2). The PK of vc-MMAE ADCs is generally driven by the antibody component.
Representative Pharmacokinetic Parameters for a Nanobody-Drug Conjugate
While not a full-length antibody, the following data for a nanobody-drug conjugate provides some indication of the PK properties that can be expected.
| Parameter | Unit | Value | Reference |
| t1/2 (alpha) | h | 0.2 | [6] |
| t1/2 (beta) | h | 10.8 | [6] |
| CL | mL/h/kg | 4.9 | [6] |
| Vd | mL/kg | 78.4 | [6] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of a Val-Cit-PAB-MMAE linker, its conjugation to an antibody via SPAAC, and the in vitro evaluation of the resulting ADC.
Synthesis of a Val-Cit-PAB-MMAE Linker
This protocol describes a representative synthesis of a Fmoc-Val-Cit-PAB-MMAE intermediate, which can be further modified to incorporate the endo-BCN-PEG4 moiety.
Materials:
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Fmoc-Val-OH
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Fmoc-Cit-OH
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p-Aminobenzyl alcohol (PAB-OH)
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MMAE
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Coupling reagents (e.g., HBTU, HOBt, HATU)
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DIPEA (N,N-Diisopropylethylamine)
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Solvents (DMF, DCM, TFA)
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Rink amide resin
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
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Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PAB:
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Swell Rink amide resin in DMF.
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Couple Fmoc-Cit-OH to the resin using HBTU/HOBt/DIPEA.
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Remove the Fmoc protecting group with piperidine in DMF.
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Couple Fmoc-Val-OH to the deprotected citrulline using HBTU/HOBt/DIPEA.
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Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.
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Cleave the Fmoc-Val-Cit-PAB-OH from the resin using a cleavage cocktail.
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Purify the crude product by reverse-phase HPLC.
-
-
Coupling of MMAE to Fmoc-Val-Cit-PAB-OH:
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Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
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Add HOBt and pyridine (B92270) and stir at room temperature.
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Monitor the reaction by HPLC.
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Purify the resulting Fmoc-Val-Cit-PAB-MMAE by semi-preparative HPLC and lyophilize.[7]
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Antibody Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an endo-BCN-containing drug-linker to an azide-modified antibody.
Materials:
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Azide-modified antibody (e.g., generated by incorporating an azide-bearing unnatural amino acid)
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endo-BCN-PEG4-Val-Cit-PAB-MMAE
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Phosphate-buffered saline (PBS), pH 7.4
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Anhydrous DMSO
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Spin desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve endo-BCN-PEG4-Val-Cit-PAB-MMAE in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Buffer exchange the azide-modified antibody into PBS, pH 7.4.
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-
SPAAC Reaction:
-
To the azide-modified antibody solution, add a molar excess (e.g., 5-20 fold) of the endo-BCN-PEG4-Val-Cit-PAB-MMAE stock solution.
-
Ensure the final concentration of DMSO is low (e.g., <10%) to prevent antibody denaturation.
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Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.
-
-
Purification:
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Remove excess, unreacted drug-linker using spin desalting columns or size-exclusion chromatography.
-
-
Characterization:
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Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase liquid chromatography (RP-LC), or mass spectrometry (MS).
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Caption: General workflow for ADC synthesis, conjugation, and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxic activity of the ADC on cancer cell lines.
Materials:
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Target-positive and target-negative cancer cell lines
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Complete cell culture medium
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ADC of interest
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Control antibody
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Free MMAE
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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-
Treatment:
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Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete culture medium.
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Remove the old medium from the cells and add the treatment solutions.
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Include untreated cells as a negative control.
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-
Incubation:
-
Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
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Add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
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Conclusion
The endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker represents a significant advancement in the field of antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation handle, a solubility-enhancing spacer, a selectively cleavable linker, and a potent cytotoxic payload, provides a powerful tool for the development of highly targeted and effective cancer therapies. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this innovative technology. Further research and development in this area hold great promise for improving the therapeutic outcomes for cancer patients.
References
- 1. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 3. endo-BCN-PEG4-Val-Cit-PAB-MMAE | AxisPharm [axispharm.com]
- 4. apexbt.com [apexbt.com]
- 5. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecularly Engineered Nanobodies for Tunable Pharmacokinetics and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
